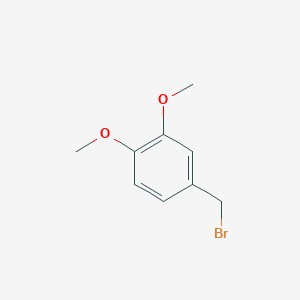

4-(Bromomethyl)-1,2-dimethoxybenzene

Description

The exact mass of the compound 4-(Bromomethyl)-1,2-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Bromomethyl)-1,2-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1,2-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPSLMUFDIXDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447721 | |

| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21852-32-4 | |

| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1,2-dimethoxybenzene, also known as veratryl bromide or 3,4-dimethoxybenzyl bromide, is a vital organic intermediate in the synthesis of a variety of more complex molecules.[1] Its utility is primarily derived from the presence of a reactive bromomethyl group attached to a dimethoxybenzene core.[1] This structure is a common motif in numerous biologically active compounds, making it a valuable starting material in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring safety, and optimizing reaction conditions. This guide provides a comprehensive overview of the key physical characteristics of 4-(Bromomethyl)-1,2-dimethoxybenzene, supported by established experimental protocols and safety considerations.

Molecular Structure and Identification

The foundational attributes of a chemical compound are its molecular formula and structure. These dictate its reactivity, physical properties, and spectroscopic behavior.

Molecular Formula: C₉H₁₁BrO₂[2]

Molecular Weight: 231.09 g/mol [2][3]

Synonyms: Veratryl bromide, 3,4-Dimethoxybenzyl bromide[1]

CAS Number: 21852-32-4[2][3][4]

Sources

- 1. CAS 21852-32-4: 4-(bromomethyl)-1,2-dimethoxybenzene [cymitquimica.com]

- 2. 4-bromomethyl-1,2-dimethoxybenzene 97% | CAS: 21852-32-4 | AChemBlock [achemblock.com]

- 3. Synthonix, Inc > 21852-32-4 | 4-(Bromomethyl)-1,2-dimethoxybenzene [synthonix.com]

- 4. 21852-32-4 Cas No. | 4-(Bromomethyl)-1,2-dimethoxybenzene | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-(Bromomethyl)-1,2-dimethoxybenzene (CAS: 21852-32-4)

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of 4-(bromomethyl)-1,2-dimethoxybenzene, a pivotal reagent in modern organic synthesis and pharmaceutical development. Known also by its synonym, 3,4-dimethoxybenzyl bromide, this compound serves as a versatile building block, primarily utilized for the introduction of the 3,4-dimethoxybenzyl group in the synthesis of complex molecules.[1][2] This document provides a senior application scientist's perspective on its properties, synthesis, reactivity, applications, and safe handling.

Core Properties and Specifications

4-(Bromomethyl)-1,2-dimethoxybenzene is an organic compound featuring a benzene ring substituted with two methoxy groups and a reactive bromomethyl group.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable tool for synthetic chemists. The presence of the electron-donating methoxy groups influences its reactivity and solubility in organic solvents, while the bromomethyl group provides a key site for nucleophilic substitution reactions.[1]

| Property | Value | Source(s) |

| CAS Number | 21852-32-4 | [1][3][4] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][3][5] |

| Molecular Weight | 231.09 g/mol | [3][5][6] |

| Appearance | Off-white to pale yellow solid or powder | [1][6][7] |

| Melting Point | 56-58 °C | [7] |

| Boiling Point | ~273 °C | [7] |

| Synonyms | 3,4-Dimethoxybenzyl bromide, Veratryl bromide | [1][2][7] |

| Solubility | Soluble in chloroform and other organic solvents | [1][7] |

| Purity | Typically available at 97% purity | [4][8] |

Synthesis and Mechanistic Pathway

The most common and straightforward synthesis of 4-(bromomethyl)-1,2-dimethoxybenzene involves the bromination of the commercially available 3,4-dimethoxybenzyl alcohol.[2] This reaction typically employs phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) as the brominating agent.[2]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4-(bromomethyl)-1,2-dimethoxybenzene.

Detailed Laboratory Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

-

Preparation: In a fume hood, dissolve 3,4-dimethoxybenzyl alcohol (1.0 equivalent) in an anhydrous non-polar solvent such as benzene or toluene (approx. 15 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Reaction: Slowly add phosphorus tribromide (0.5 equivalents) to the solution dropwise at room temperature.[2] A mild exotherm may be observed.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully pour the mixture into ice water to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.

Reactivity Profile and Applications

The synthetic utility of 4-(bromomethyl)-1,2-dimethoxybenzene stems from the reactivity of the benzylic bromide. This group is an excellent leaving group, making the compound a potent electrophile for Sₙ2 reactions.

Nucleophilic Substitution Reactions

The core application of this reagent is in nucleophilic substitution reactions, where it acts as a 3,4-dimethoxybenzylating agent.[1][2] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 3,4-dimethoxybenzyl group.

Caption: Generalized Sₙ2 reaction mechanism.

Role in Drug Discovery and Development

The 3,4-dimethoxybenzyl group is a common motif in many biologically active compounds and natural products. Consequently, 4-(bromomethyl)-1,2-dimethoxybenzene is a key intermediate in the synthesis of various pharmaceutical agents.[1] For instance, it is used in the synthesis of isoquinoline alkaloids and is listed as an impurity of Pinaverium Bromide, indicating its role as a precursor.[1] The dimethoxybenzene core is present in numerous biologically active molecules, making this compound a valuable starting material for medicinal chemists exploring new therapeutic agents.[7]

Analytical Characterization

Confirming the identity and purity of 4-(bromomethyl)-1,2-dimethoxybenzene is crucial before its use in synthesis. Standard analytical techniques are employed for its characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to methoxy protons (2 singlets, ~3.9 ppm), aromatic protons (multiplets, ~6.8-7.0 ppm), and the benzylic methylene protons (singlet, ~4.5 ppm). |

| ¹³C NMR | Resonances for methoxy carbons, aromatic carbons, and the benzylic carbon. |

| FTIR | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br stretches. |

| Mass Spec. | Molecular ion peak corresponding to the isotopic pattern of bromine. |

Note: The exact chemical shifts in NMR can vary depending on the solvent used.[9]

Safety, Handling, and Storage

Danger: 4-(Bromomethyl)-1,2-dimethoxybenzene is a hazardous substance that can cause severe skin burns and eye damage.[4][10] It may also be harmful if swallowed or inhaled.[6][11]

Hazard Information

-

GHS Pictograms: GHS05 (Corrosion)[4]

-

Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).[4] Other sources also list H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]

-

Signal Word: Danger[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] An eyewash station and safety shower must be readily available.[12]

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6] Wash hands thoroughly after handling.[6][11] Keep away from incompatible materials such as strong oxidizing agents.[6][11]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, it is recommended to store in a freezer under -20°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6][11]

Conclusion

4-(Bromomethyl)-1,2-dimethoxybenzene is a cornerstone reagent for the introduction of the 3,4-dimethoxybenzyl moiety in organic synthesis. Its well-defined reactivity, coupled with established synthetic routes, makes it an indispensable tool for researchers in drug discovery and materials science. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]

Sources

- 1. CAS 21852-32-4: 4-(bromomethyl)-1,2-dimethoxybenzene [cymitquimica.com]

- 2. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]

- 3. 21852-32-4|4-(Bromomethyl)-1,2-dimethoxybenzene| Ambeed [ambeed.com]

- 4. 4-(Bromomethyl)-1,2-dimethoxybenzene | 21852-32-4 [sigmaaldrich.com]

- 5. 4-(Bromomethyl)-1,2-dimethoxybenzene | CymitQuimica [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. Buy 4-(Bromomethyl)-1,2-dimethoxybenzene | 21852-32-4 [smolecule.com]

- 8. 4-bromomethyl-1,2-dimethoxybenzene 97% | CAS: 21852-32-4 | AChemBlock [achemblock.com]

- 9. benchchem.com [benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Veratryl Bromide: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction

Veratryl bromide, chemically known as 3,4-dimethoxybenzyl bromide, is a pivotal organic intermediate. It serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The 3,4-dimethoxybenzyl group is a common structural motif in a variety of biologically active compounds. This guide offers an in-depth technical examination of the synthesis, underlying reaction mechanisms, and detailed characterization of veratryl bromide, grounded in established scientific principles and field-tested methodologies.

Synthesis of Veratryl Bromide

The most common and efficient route to veratryl bromide is through the bromination of veratryl alcohol. This conversion can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) and N-bromosuccinimide (NBS) being two of the most effective and widely used reagents.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This classical approach is a robust method for converting primary alcohols into their corresponding alkyl bromides. The reaction generally provides high yields and is a staple in organic synthesis.[1][2]

Reaction Mechanism:

The reaction is initiated by the nucleophilic oxygen of the alcohol attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite ester, which is a good leaving group. A bromide ion, concurrently generated, then acts as a nucleophile in an Sₙ2 reaction, attacking the benzylic carbon and displacing the leaving group to form the desired veratryl bromide and phosphorous acid as a byproduct.

Caption: Reaction mechanism for the bromination of veratryl alcohol using PBr₃.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser vented to a gas trap, dissolve veratryl alcohol (1 equivalent) in an anhydrous solvent like dichloromethane or diethyl ether.

-

Cooling: Cool the flask to 0 °C using an ice bath to control the initial exothermic reaction.

-

Reagent Addition: Add phosphorus tribromide (approximately 0.4 equivalents) dropwise to the stirred solution over a period of 30 to 60 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench any unreacted PBr₃. Separate the organic layer and extract the aqueous layer with the same solvent. Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexanes) or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Phosphorus tribromide reacts vigorously with water, so anhydrous conditions are essential to prevent the formation of HBr gas and to ensure the desired reaction proceeds efficiently.[2]

-

Cooling and Slow Addition: The reaction is exothermic, and initial cooling along with slow addition of the reagent helps to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Work-up: Quenching with ice water hydrolyzes excess PBr₃. The sodium bicarbonate wash neutralizes the acidic byproducts (HBr and H₃PO₃), facilitating their removal from the organic product.

Method 2: Bromination using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

The Appel reaction is a milder alternative for converting alcohols to alkyl bromides, which is particularly advantageous for substrates that are sensitive to acidic conditions.

Reaction Mechanism:

This reaction begins with the formation of a phosphonium bromide salt from triphenylphosphine and NBS. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an alkoxyphosphonium salt. The bromide ion then displaces triphenylphosphine oxide in an Sₙ2 reaction to yield the final product.

Caption: Reaction mechanism for the Appel bromination of veratryl alcohol.

Experimental Protocol:

-

Setup: Under an inert atmosphere (e.g., nitrogen), charge a dry flask with veratryl alcohol (1 equivalent), triphenylphosphine (1.1 equivalents), and an anhydrous solvent such as THF or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the low temperature.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for another 2-4 hours, monitoring by TLC.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to separate the product from the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices:

-

Mild Conditions: The Appel reaction avoids the use of strong acids, making it suitable for sensitive substrates.

-

Stoichiometry: A slight excess of the reagents ensures the complete conversion of the starting alcohol.

-

Chromatographic Purification: This is necessary to remove the triphenylphosphine oxide byproduct, which has a polarity that can make separation by other means difficult.

Characterization of Veratryl Bromide

To confirm the identity and purity of the synthesized veratryl bromide, a combination of spectroscopic and physical characterization methods is essential.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | A singlet for the benzylic methylene protons (CH₂Br), two singlets for the methoxy protons (OCH₃), and signals in the aromatic region for the three aromatic protons. |

| ¹³C NMR | Resonances for the benzylic carbon attached to bromine, the two methoxy carbons, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and a C-Br stretching band in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

Physical Characterization

| Property | Expected Value |

| Appearance | Off-white solid.[3] |

| Melting Point | 56-58 °C.[3][4] A sharp melting point range is indicative of high purity. |

| Solubility | Soluble in solvents like chloroform (CDCl₃).[3] |

Self-Validating System for Protocols:

The successful synthesis is validated by the characterization data. The presence of the benzylic CH₂Br signal in the ¹H NMR, the C-Br stretch in the IR spectrum, the correct isotopic pattern in the mass spectrum, and a sharp melting point consistent with the literature value all serve to confirm the identity and purity of the product.

Safety and Handling

Veratryl bromide is a combustible liquid and causes skin, eye, and respiratory irritation.[5][6][7] It is also a lachrymator (a substance that causes tearing).[7] Therefore, it is crucial to handle this compound in a well-ventilated fume hood.[5][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][8] The reagents used in the synthesis, such as phosphorus tribromide and N-bromosuccinimide, are also hazardous and must be handled with care according to their safety data sheets.

Conclusion

The synthesis of veratryl bromide from veratryl alcohol is a well-established and reliable process. The choice between the PBr₃ and NBS/PPh₃ methods will depend on the specific requirements of the overall synthetic plan, including the sensitivity of the substrate to acidic conditions. Rigorous characterization is essential to ensure the quality of the final product for its intended application in research and development. Adherence to safety protocols is paramount when working with these chemicals.

References

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Fisher Scientific. (2021, December 24). Safety Data Sheet.

- Google Patents. (2014, May 21). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Versatile PBr3. (n.d.). Phosphorus Tribromide (PBr3): A Versatile Brominating Agent for Organic Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 3. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]

- 4. CAS # 21852-32-4, 3,4-Dimethoxybenzyl bromide, Veratryl bromide, 4-(Bromomethyl)-1,2-dimethoxybenzene - chemBlink [chemblink.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

3,4-Dimethoxybenzyl bromide chemical structure and IUPAC name

An In-Depth Technical Guide to 3,4-Dimethoxybenzyl Bromide: Structure, Synthesis, and Applications in Modern Organic Chemistry

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core characteristics of 3,4-dimethoxybenzyl bromide, a pivotal reagent in synthetic chemistry. Our focus extends beyond mere data presentation to provide field-proven insights into its synthesis, reactivity, and strategic applications, ensuring a blend of theoretical knowledge and practical utility.

Introduction: The Versatility of a Key Synthetic Building Block

3,4-Dimethoxybenzyl bromide, also known as veratryl bromide, is a highly valuable aromatic compound in the synthetic chemist's toolkit. Its structure, featuring a reactive benzylic bromide and an electron-rich dimethoxy-substituted benzene ring, imparts a unique reactivity profile. This makes it an indispensable intermediate for introducing the 3,4-dimethoxybenzyl moiety into complex molecules. Its most prominent role is as a precursor to the 3,4-dimethoxybenzyl (DMPM) protecting group, which is prized for its stability under various conditions and its selective, mild cleavage under oxidative or acidic environments. Furthermore, it is a key starting material in the synthesis of various natural products and pharmaceutical agents, including isoquinoline alkaloids and tetrahydropalmatine.[1][2] This guide will explore the fundamental properties, synthesis protocols, and critical applications of this reagent.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical properties is the foundation of its effective and safe use in any laboratory setting.

IUPAC Name: 4-(Bromomethyl)-1,2-dimethoxybenzene[1]

Synonyms: Veratryl bromide, α-Bromo-3,4-dimethoxytoluene

Chemical Structure: The molecule consists of a benzene ring substituted with two methoxy groups at positions 3 and 4, and a bromomethyl group at position 1. The electron-donating nature of the methoxy groups significantly influences the reactivity of the benzylic bromide.

Caption: Chemical structure of 3,4-Dimethoxybenzyl bromide.

Table 1: Physicochemical Properties of 3,4-Dimethoxybenzyl Bromide

| Property | Value | Source |

|---|---|---|

| CAS Number | 21852-32-4 | [1][3][4] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][5] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [4][6] |

| Melting Point | 56-58 °C | [4][5] |

| Solubility | Sparingly soluble in water | [6] |

| SMILES | COC1=C(C=C(C=C1)CBr)OC |[1][7] |

Core Reactivity and Mechanistic Insights

The utility of 3,4-dimethoxybenzyl bromide stems from the reactivity of its benzylic bromine atom.[4] The C-Br bond is polarized, rendering the benzylic carbon electrophilic and highly susceptible to nucleophilic attack. This reactivity is further enhanced by the two methoxy groups on the aromatic ring.

Electronic Effects:

-

Mesomeric Effect: The oxygen atoms of the methoxy groups donate lone-pair electron density into the benzene ring through resonance (+M effect). This increases the electron density of the ring, stabilizing the carbocation intermediate that can form during Sₙ1-type reactions.

-

Inductive Effect: While oxygen is electronegative (-I effect), the mesomeric effect is dominant in this system, leading to overall activation of the ring and stabilization of the benzylic position.

This electronic configuration makes 3,4-dimethoxybenzyl bromide an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, such as alcohols, amines, and thiols.[4] The high reactivity means that reactions can often be performed under mild conditions.

Synthesis Methodologies: A Comparative Analysis

The synthesis of 3,4-dimethoxybenzyl bromide must be approached with care due to its lachrymatory nature and instability.[3][4] It is often best prepared fresh for immediate use.[3] The most common and reliable method starts from the corresponding alcohol.

Protocol 1: Synthesis from 3,4-Dimethoxybenzyl Alcohol

This is the most direct route, utilizing commercially available 3,4-dimethoxybenzyl alcohol (veratryl alcohol) and a brominating agent like phosphorus tribromide (PBr₃).[3][4]

Causality of Experimental Choices:

-

Anhydrous Conditions: PBr₃ reacts violently with water. The exclusion of moisture is critical to prevent quenching the reagent and to avoid the formation of HBr as a byproduct, which can lead to undesired side reactions.

-

Inert Atmosphere (Nitrogen/Argon): This prevents potential oxidation of the starting material and degradation of the product.

-

Low Temperature: The reaction is exothermic. Adding PBr₃ at a low temperature (e.g., 0 °C) helps to control the reaction rate, minimize side-product formation, and enhance safety.

Step-by-Step Methodology:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve 3,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or dichloromethane (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Alternative Synthetic Pathway: From Vanillin

A multi-step synthesis starting from the readily available and inexpensive vanillin has also been reported, offering a cost-effective route for large-scale production.[2]

Caption: Multi-step synthesis workflow starting from vanillin.

This route involves methylation of the phenolic hydroxyl group, reduction of the aldehyde to an alcohol, and finally bromination to yield the target compound.[2] While longer, it avoids direct reliance on the price and availability of veratryl alcohol.

Applications in Pharmaceutical and Organic Synthesis

The DMPM Protecting Group

The primary application of 3,4-dimethoxybenzyl bromide is in protecting group chemistry. It reacts with nucleophilic functional groups (primarily alcohols) to form a 3,4-dimethoxybenzyl (DMPM) ether.

Why use the DMPM group?

-

Stability: It is stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and reductive environments.

-

Orthogonality: It can be cleaved under conditions that leave other protecting groups, such as silyl ethers or standard benzyl groups, intact.

-

Mild Cleavage: Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid) or with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

Sources

- 1. 3,4-Dimethoxybenzyl bromide | 21852-32-4 | FD22198 [biosynth.com]

- 2. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]

- 3. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]

- 4. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. PubChemLite - 3,4-dimethoxybenzyl bromide (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectral Analysis of 4-(Bromomethyl)-1,2-dimethoxybenzene

This guide provides a comprehensive analysis of the spectral data for 4-(Bromomethyl)-1,2-dimethoxybenzene, also known as veratryl bromide. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this important chemical intermediate. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data, but also the underlying principles of spectral interpretation and the experimental protocols for data acquisition.

Introduction to 4-(Bromomethyl)-1,2-dimethoxybenzene

4-(Bromomethyl)-1,2-dimethoxybenzene (C₉H₁₁BrO₂) is a substituted aromatic compound with a molecular weight of 231.09 g/mol .[1][2] Its structure features a benzene ring substituted with two methoxy groups and a bromomethyl group, making it a valuable reagent in organic synthesis, particularly for the introduction of the 3,4-dimethoxybenzyl moiety. Accurate characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(Bromomethyl)-1,2-dimethoxybenzene, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 4-(Bromomethyl)-1,2-dimethoxybenzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: The spectrometer is tuned to the ¹H frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phase correction and baseline correction are then applied to obtain a clear spectrum.

The ¹H NMR spectrum of 4-(Bromomethyl)-1,2-dimethoxybenzene in CDCl₃ typically exhibits the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| 4.55 | s | 2H | -CH₂Br |

| 3.88 | s | 3H | -OCH₃ |

| 3.87 | s | 3H | -OCH₃ |

Note: The exact chemical shifts of the aromatic protons can vary slightly and may show more complex splitting patterns depending on the specific solvent and spectrometer frequency.

-

Aromatic Protons (δ ~6.80-6.90): The signals in this region are characteristic of protons attached to a benzene ring. The presence of three distinct signals with splitting patterns (doublet and doublet of doublets) is consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy groups and the electron-withdrawing bromomethyl group influence the precise chemical shifts of these protons.

-

Bromomethyl Protons (δ 4.55): The singlet at approximately 4.55 ppm corresponds to the two protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The signal is a singlet because there are no adjacent protons to cause splitting.

-

Methoxy Protons (δ 3.87-3.88): The two sharp singlets around 3.87-3.88 ppm, each integrating to three protons, are assigned to the two methoxy groups (-OCH₃). Their chemical shifts are in the typical range for methoxy groups attached to an aromatic ring. The slight difference in their chemical shifts indicates they are in slightly different chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum with a single peak for each unique carbon atom.

The proton-decoupled ¹³C NMR spectrum of 4-(Bromomethyl)-1,2-dimethoxybenzene in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ) ppm | Assignment |

| ~149.5 | Ar-C-O |

| ~149.0 | Ar-C-O |

| ~131.0 | Ar-C-CH₂Br |

| ~121.5 | Ar-CH |

| ~112.0 | Ar-CH |

| ~111.5 | Ar-CH |

| 56.0 | -OCH₃ |

| 55.9 | -OCH₃ |

| 33.5 | -CH₂Br |

-

Aromatic Carbons (δ ~111-150): Six distinct signals are observed in the aromatic region, confirming the presence of six unique carbon atoms in the benzene ring. The two carbons attached to the oxygen atoms of the methoxy groups are the most downfield shifted due to the strong deshielding effect of oxygen. The carbon bearing the bromomethyl group also appears at a relatively downfield position. The remaining three signals correspond to the carbons with attached protons.

-

Methoxy Carbons (δ 55.9, 56.0): The two signals in this region are assigned to the carbon atoms of the two methoxy groups.

-

Bromomethyl Carbon (δ 33.5): The signal at approximately 33.5 ppm corresponds to the carbon of the bromomethyl group. Its upfield position relative to the aromatic carbons is expected for an sp³-hybridized carbon, and its chemical shift is influenced by the attached bromine atom.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the clean, empty crystal is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Application: A small amount of solid 4-(Bromomethyl)-1,2-dimethoxybenzene is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: The infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated IR radiation is then detected. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data

The IR spectrum of 4-(Bromomethyl)-1,2-dimethoxybenzene exhibits characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2800 | C-H stretch | Aromatic and Aliphatic |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1250, ~1030 | C-O stretch | Aryl ether |

| ~1220 | -CH₂- wag | Bromomethyl group |

| ~680 | C-Br stretch | Alkyl bromide |

Interpretation of the IR Spectrum

-

C-H Stretching (3000-2800 cm⁻¹): The absorptions in this region confirm the presence of both aromatic C-H bonds (typically just above 3000 cm⁻¹) and aliphatic C-H bonds from the methoxy and bromomethyl groups (typically just below 3000 cm⁻¹).

-

Aromatic C=C Stretching (1600, 1500, 1450 cm⁻¹): The series of peaks in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretching (1250, 1030 cm⁻¹): The strong absorption bands in this region are indicative of the C-O stretching vibrations of the aryl ether functional groups (the methoxy groups).

-

-CH₂- Wagging (1220 cm⁻¹): This absorption can be attributed to the wagging vibration of the methylene group in the bromomethyl substituent.

-

C-Br Stretching (680 cm⁻¹): The absorption in the lower frequency region of the spectrum is characteristic of the C-Br stretching vibration, confirming the presence of the bromoalkane functionality.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile organic compounds:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mass Spectrometry Data

The EI mass spectrum of 4-(Bromomethyl)-1,2-dimethoxybenzene will show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 230/232 | [C₉H₁₁BrO₂]⁺• | Molecular ion (M⁺•) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 151 | [C₉H₁₁O₂]⁺ | Loss of the bromine radical (•Br) from the molecular ion. This is often a prominent peak. |

| 136 | [C₈H₈O₂]⁺• | Loss of a methyl radical (•CH₃) from the m/z 151 fragment. |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the m/z 136 ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds.[3][4] |

Interpretation of the Mass Spectrum and Fragmentation Pathways

The fragmentation of 4-(Bromomethyl)-1,2-dimethoxybenzene is driven by the formation of stable ions.

-

Molecular Ion (m/z 230/232): The presence of a pair of peaks with a mass difference of 2 and nearly equal intensity is a clear indication of a bromine-containing compound. This corresponds to the molecular ion of 4-(Bromomethyl)-1,2-dimethoxybenzene.

-

Loss of Bromine (m/z 151): The most favorable initial fragmentation is the cleavage of the weak C-Br bond to lose a bromine radical, forming a stable benzylic carbocation. This fragment at m/z 151 is often the base peak or a very intense peak in the spectrum.

-

Further Fragmentation: The ion at m/z 151 can undergo further fragmentation, such as the loss of a methyl radical from one of the methoxy groups to give a fragment at m/z 136. Subsequent losses of neutral molecules like formaldehyde (CH₂O) or carbon monoxide (CO) can lead to other observed ions.

-

Tropylium Ion (m/z 91): The peak at m/z 91 is characteristic of many benzyl-containing compounds and is due to the formation of the highly stable tropylium ion through rearrangement of the benzyl cation.[3][4]

Visualization of Key Structures and Fragmentation

Caption: Primary fragmentation pathway of 4-(Bromomethyl)-1,2-dimethoxybenzene.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 4-(Bromomethyl)-1,2-dimethoxybenzene. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR, to the identification of key functional groups by IR, and the determination of molecular weight and fragmentation patterns by MS. This in-depth understanding of its spectral properties is essential for ensuring the quality and identity of this compound in its various applications within the scientific community.

References

Sources

An In-depth Technical Guide on the Solubility and Stability of Veratryl Bromide

Abstract

Veratryl bromide (3,4-dimethoxybenzyl bromide) is a critical intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its utility is intrinsically linked to its solubility and stability characteristics, which dictate reaction conditions, storage protocols, and ultimately, the efficiency of synthetic routes. This technical guide provides a comprehensive analysis of the solubility and stability of veratryl bromide, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its solubility in a range of common organic solvents, delve into its degradation pathways—including hydrolysis and photodegradation—and present detailed, validated protocols for its handling, storage, and analysis.

Introduction: The Chemical Profile of Veratryl Bromide

Veratryl bromide, with the chemical formula C₉H₁₁BrO₂, is a white to off-white solid at room temperature.[1] Its molecular structure, featuring a bromomethyl group attached to a dimethoxy-substituted benzene ring, renders it a versatile alkylating agent. This reactivity is central to its application in introducing the 3,4-dimethoxybenzyl protecting group in multi-step syntheses, a strategy valued for its selective cleavage under specific oxidative conditions.[1] However, the very features that make it a potent reagent also contribute to its inherent instability. Understanding these properties is paramount for its effective and safe utilization.

Caption: Chemical structure of Veratryl Bromide.

Solubility Profile

The choice of solvent is a critical parameter in any reaction involving veratryl bromide. Its solubility dictates not only the reaction rate and yield but also the ease of purification. Veratryl bromide is a polar molecule, and its solubility is generally governed by the principle of "like dissolves like."

Qualitative Solubility:

Based on its structure and available data, veratryl bromide exhibits good solubility in a range of common organic solvents. It is readily soluble in chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), as well as polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate.[1][2] Its solubility in non-polar solvents like hexane and toluene is more limited.[3]

Quantitative Solubility Data:

| Solvent | Chemical Formula | Polarity Index | Solubility | Reference |

| Dichloromethane | CH₂Cl₂ | 3.1 | High | [2] |

| Chloroform | CHCl₃ | 4.1 | High | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High | [1] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | [4] |

| Acetone | C₃H₆O | 5.1 | Moderate | [4] |

| Acetonitrile | C₂H₃N | 5.8 | Moderate | [5] |

| Benzene | C₆H₆ | 2.7 | Low to Moderate | [5] |

| Toluene | C₇H₈ | 2.4 | Low | [3] |

| Hexane | C₆H₁₄ | 0.1 | Low | [3] |

| Water | H₂O | 10.2 | Insoluble (reacts) | [6] |

Causality Behind Solvent Selection: The high solubility in solvents like dichloromethane and THF is attributed to favorable dipole-dipole interactions between the solvent and the polar functional groups (ether and bromide) of veratryl bromide. For synthetic applications, dichloromethane is often a preferred solvent for reactions involving veratryl bromide due to its high dissolving power and relatively low boiling point, which facilitates removal post-reaction.[2]

Stability of Veratryl Bromide: A Multifaceted Challenge

The stability of veratryl bromide is a significant concern for its practical application. It is susceptible to degradation via several pathways, primarily hydrolysis, and to a lesser extent, thermal and photolytic decomposition.

Hydrolytic Instability

Veratryl bromide is highly sensitive to moisture.[6] The presence of water leads to rapid hydrolysis, cleaving the carbon-bromine bond to form 3,4-dimethoxybenzyl alcohol and hydrobromic acid.[7][8] This reaction is problematic as it consumes the active reagent and generates acidic byproducts that can catalyze further decomposition or unwanted side reactions.

Mechanism of Hydrolysis: The hydrolysis of veratryl bromide proceeds via a nucleophilic substitution reaction. The benzylic position of the bromide is activated towards nucleophilic attack by water.

Caption: Simplified mechanism of veratryl bromide hydrolysis.

Practical Implications: Due to its moisture sensitivity, it is imperative to handle and store veratryl bromide under anhydrous conditions.[6] Reactions should be conducted in dry solvents, under an inert atmosphere (e.g., nitrogen or argon).

Thermal Stability

Veratryl bromide has a melting point of 56-58°C.[1] While it is a solid at room temperature, it can decompose upon heating. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen bromide.[9] Therefore, prolonged exposure to elevated temperatures should be avoided. Storage at low temperatures, such as in a freezer at -20°C, is recommended to minimize thermal degradation.[1]

Photostability

Similar to other benzylic bromides, veratryl bromide is sensitive to light.[6] Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities.

General Photodegradation Pathway:

Caption: General pathway for the photodegradation of veratryl bromide.

Protective Measures: To mitigate photodegradation, veratryl bromide should be stored in amber or opaque containers to protect it from light.[6]

Experimental Protocols

The following protocols are provided as a guide for assessing the solubility and stability of veratryl bromide. These are self-validating systems designed to ensure accuracy and reproducibility.

Protocol for Solubility Determination

Objective: To determine the approximate solubility of veratryl bromide in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add a known volume (e.g., 1 mL) of the test solvent to a small, clean, and dry vial equipped with a magnetic stir bar.

-

Initial Addition: Weigh a small, known amount (e.g., 10 mg) of veratryl bromide and add it to the vial.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow for dissolution.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If the solid dissolves completely, add another known increment of veratryl bromide. Repeat steps 3 and 4.

-

Saturation Point: Continue adding veratryl bromide incrementally until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged stirring).

-

Calculation: Calculate the approximate solubility in mg/mL by dividing the total mass of dissolved veratryl bromide by the volume of the solvent.

Protocol for Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of veratryl bromide under various stress conditions (hydrolytic, thermal, and photolytic).

Analytical Technique: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is essential for this protocol.[10] The method must be capable of separating the intact veratryl bromide from its degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of veratryl bromide in a suitable, dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add a small amount of dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 40°C) for a specified time.

-

Basic Hydrolysis: To another aliquot, add a small amount of dilute base (e.g., 0.1 N NaOH) and keep at room temperature for a specified time.[8]

-

Oxidative Degradation: Treat an aliquot with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).[11]

-

Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a set duration.

-

Photolytic Degradation: Expose an aliquot to a controlled light source, as specified in ICH Q1B guidelines, for a defined period.[12][13][14] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Calculate the percentage degradation of veratryl bromide and identify the major degradation products.

Caption: Experimental workflow for stability testing of veratryl bromide.

Handling and Storage Recommendations

Based on its solubility and stability profile, the following handling and storage procedures are recommended to maintain the integrity of veratryl bromide:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9] For long-term storage, refrigeration or freezing (-20°C) under an inert atmosphere is advisable.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9] Veratryl bromide is a lachrymator, meaning it can cause tearing.[1][9]

-

Moisture and Light Protection: Protect from moisture and light at all times.[6] Use anhydrous solvents and techniques when handling the compound.

Conclusion

Veratryl bromide is a valuable reagent whose utility is directly influenced by its solubility and stability. A thorough understanding of its behavior in different solvents and its susceptibility to degradation is crucial for its successful application in research and development. By adhering to the principles of safe handling, proper storage, and the use of appropriate analytical techniques, scientists can effectively manage the challenges associated with this reactive intermediate and harness its full synthetic potential.

References

-

Ramos, L. A., et al. (2011). Replacing Benzyl Chloride with a Lignin-degradation Product in Cellulose Etherification Decreases the Melting Point. BioResources, 6(3), 2343-2357. [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Spectroscopy Online. (2023-01-01). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

- Google Patents. (2014-05-21). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.

-

European Medicines Agency. (1998-01-01). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Q1 Scientific. (2021-07-28). Photostability testing theory and practice. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

BioProcess International. (2016-02-04). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]

-

CONICET. (n.d.). Trends in Analytical chemistry. [Link]

- Google Patents. (n.d.). US2819319A - Production of alcohols by hydrolysis of alkyl bromides.

-

ResearchGate. (2015-04-14). Are alkyl bromides susceptible to hydrolysis?. [Link]

-

University of Rochester. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

Semantic Scholar. (n.d.). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. [Link]

Sources

- 1. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]

- 2. ojs.bioresources.com [ojs.bioresources.com]

- 3. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]

- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 5. Page loading... [guidechem.com]

- 6. westliberty.edu [westliberty.edu]

- 7. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. q1scientific.com [q1scientific.com]

Introduction: Understanding the Utility and Risks of 4-(Bromomethyl)-1,2-dimethoxybenzene

An In-depth Technical Guide to the Safe Handling and Use of 4-(Bromomethyl)-1,2-dimethoxybenzene

4-(Bromomethyl)-1,2-dimethoxybenzene, also known by its synonyms Veratryl bromide and 3,4-Dimethoxybenzyl bromide, is a vital reagent in the landscape of organic synthesis.[1][2] Its chemical structure, featuring a reactive bromomethyl group attached to a dimethoxybenzene core, makes it a valuable building block for constructing more complex molecules.[1] This reactivity is particularly leveraged in pharmaceutical and agrochemical research, where it serves as a key intermediate in the synthesis of novel drugs and pesticides.[3]

However, the very chemical reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards. As a halogenated organic compound and a reactive alkylating agent, it demands rigorous safety protocols to mitigate risks of exposure and ensure the well-being of laboratory personnel.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety precautions, handling procedures, and emergency responses associated with 4-(Bromomethyl)-1,2-dimethoxybenzene.

Section 1: Hazard Identification and GHS Classification

A foundational principle of laboratory safety is a complete awareness of the hazards associated with a substance. 4-(Bromomethyl)-1,2-dimethoxybenzene is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation to the skin, eyes, and respiratory system, as well as harm if ingested or inhaled.[4]

The GHS classification serves as the cornerstone for all subsequent handling and emergency protocols. The "Warning" signal word indicates a moderate level of hazard.[4]

| GHS Classification Summary for 4-(Bromomethyl)-1,2-dimethoxybenzene | |

| Pictogram | GHS07 (Exclamation Mark) [4] |

| Signal Word | Warning [4] |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[5] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P330: Rinse mouth.[5] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[6] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Section 2: Chemical and Physical Properties

Understanding the physical state and properties of a chemical is crucial for predicting its behavior during experiments and for planning appropriate storage and handling measures. 4-(Bromomethyl)-1,2-dimethoxybenzene is a solid at room temperature, which can mitigate some risks associated with volatile liquids but introduces the potential for dust inhalation.[1][3]

| Property | Value |

| Molecular Formula | C₉H₁₁BrO₂[7] |

| Molecular Weight | 231.09 g/mol [8] |

| CAS Number | 21852-32-4[9] |

| Appearance | Off-white or colorless to light yellow solid[1][3] |

| Melting Point | 56-58 °C[10] |

| Boiling Point | ~273 °C[1] |

| Density | 1.384 g/cm³[1] |

| Solubility | Soluble in chloroform, dichloromethane, and ethanol; sparingly soluble in water.[3] |

Section 3: Comprehensive Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent personal hygiene is essential for minimizing exposure. The causality is clear: the irritating and harmful nature of the compound necessitates physical barriers and environmental controls to prevent contact.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Given the risk of respiratory irritation from dust or vapors, all handling of 4-(Bromomethyl)-1,2-dimethoxybenzene should be conducted within a certified chemical fume hood.[3][4] This is especially critical when weighing the solid powder or during reactions that involve heating.[11] The fume hood provides constant ventilation, drawing airborne contaminants away from the user's breathing zone. A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE provides the final barrier between the user and the chemical. The selection of appropriate PPE must directly address the hazards identified in Section 1.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[4] Due to the serious eye irritation risk (H319), a face shield should also be worn, especially during procedures with a high risk of splashing.[6]

-

Hand Protection : Wear compatible, chemical-resistant gloves.[4] Nitrile gloves are commonly used, but it is critical to consult the manufacturer's compatibility chart and inspect gloves for any signs of degradation before each use.[12] Employ proper glove removal techniques to avoid contaminating the skin.

-

Body Protection : A buttoned laboratory coat is required to protect against skin contact.[13] For larger-scale operations, impervious clothing or a chemical-resistant apron may be necessary.[6]

-

Respiratory Protection : In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during an emergency such as a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[4]

Personal Hygiene and Practices

Good laboratory hygiene is a critical, yet often overlooked, component of safety.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][14]

-

Do not eat, drink, smoke, or apply cosmetics in areas where chemicals are handled.[5][14] This prevents accidental ingestion.

-

Avoid working alone when handling particularly hazardous substances.[15]

Section 4: Storage, Stability, and Disposal

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight.[5][13] To ensure long-term stability and minimize degradation, storage in a freezer (under -20°C) under an inert atmosphere is recommended.[1][10]

-

Incompatibilities : This compound must be stored away from strong oxidizing agents and strong acids to prevent dangerous reactions.[3][16]

Disposal Considerations

All waste containing 4-(Bromomethyl)-1,2-dimethoxybenzene must be treated as hazardous.

-

Collect waste in designated, properly labeled, and sealed containers.

-

Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[4]

-

A common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] Never dispose of this chemical down the drain.

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek prompt medical attention.[4]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if it is safe to do so. It is imperative to seek immediate attention from an ophthalmologist.[4]

-

Ingestion : If the person is conscious, rinse their mouth out with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]

References

-

4-(bromomethyl)-1,2-dimethoxybenzene. (2024). ChemBK. [Link]

-

Benzene, 4-bromo-1,2-dimethoxy-. PubChem. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. [Link]

-

4-(Bromomethyl)-1,2-dimethoxybenzene. Synthonix, Inc. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

-

Safety in the Handling of Laboratory Reagents. Kalstein EU. [Link]

-

4-(Bromomethyl)-1,2-dimethoxybenzene. eChemHub. [Link]

-

Material Safety Data Sheet - 1,2-Dimethoxy-4-(2-propenyl)benzene, 98%. Cole-Parmer. [Link]

Sources

- 1. Buy 4-(Bromomethyl)-1,2-dimethoxybenzene | 21852-32-4 [smolecule.com]

- 2. 21852-32-4 CAS Manufactory [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. biosynth.com [biosynth.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. 4-(Bromomethyl)-1,2-dimethoxybenzene | CymitQuimica [cymitquimica.com]

- 8. 4-bromomethyl-1,2-dimethoxybenzene 97% | CAS: 21852-32-4 | AChemBlock [achemblock.com]

- 9. Synthonix, Inc > 21852-32-4 | 4-(Bromomethyl)-1,2-dimethoxybenzene [synthonix.com]

- 10. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]

- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 12. echemi.com [echemi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Reactivity and Application of 3,4-Dimethoxybenzyl Bromide

Abstract

3,4-Dimethoxybenzyl bromide (DMB-Br), also known as veratryl bromide, is a highly reactive alkylating agent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its reactivity is dominated by the bromomethyl group, which is profoundly activated by the electronic properties of the substituted aromatic ring. This guide provides an in-depth analysis of the chemical principles governing the reactivity of DMB-Br, detailed protocols for its application as a versatile protecting group precursor, and field-proven insights into optimizing its use in complex synthetic pathways. We will explore the mechanistic underpinnings of its reactions, its stability profile, and its role in orthogonal protection strategies, offering a comprehensive resource for professionals in the field.

The Source of Enhanced Reactivity: An Electronic and Mechanistic Analysis

The utility of 3,4-dimethoxybenzyl bromide stems from the exquisitely tuned reactivity of its benzylic bromide. This reactivity is not an isolated property but a direct consequence of the powerful electronic influence exerted by the two methoxy substituents on the aromatic ring.

The Decisive Role of Methoxy Substituents

The two methoxy groups at the C3 and C4 positions are the primary drivers of the compound's heightened reactivity compared to unsubstituted benzyl bromide or even the related p-methoxybenzyl (PMB) bromide. Their influence is twofold:

-

Resonance (Mesomeric) Effect : As potent electron-donating groups (EDGs), the oxygen lone pairs of the methoxy groups delocalize into the π-system of the benzene ring.[1][2] This enriches the ring with electron density and, crucially, stabilizes the transition state of nucleophilic substitution reactions.

-

Carbocation Stabilization : In reactions proceeding through an SN1 or SN1-like pathway, the electron-donating methoxy groups provide exceptional resonance stabilization to the resulting benzylic carbocation.[3] This stabilization lowers the activation energy for bromide departure, accelerating the reaction rate significantly. The 3,4-disubstitution pattern provides more effective stabilization than a single methoxy group, rendering the 3,4-dimethoxybenzyl (DMB) group more labile than the PMB group.[3][4]

This enhanced reactivity makes DMB-Br an excellent electrophile for a wide range of nucleophiles, including alcohols, phenols, amines, and carboxylic acids.[5][6]

Mechanistic Considerations: The SN1/SN2 Continuum

The reaction of DMB-Br with nucleophiles occupies a mechanistic space between a pure SN1 and SN2 pathway.

-

As a primary benzylic halide, it is sterically unhindered and thus an excellent substrate for SN2 reactions .[5][7]

-

However, the profound stability of the 3,4-dimethoxybenzyl carbocation means that reactions, particularly in polar protic solvents, will have significant SN1 character .[7]

The departure of the bromide leaving group is facilitated by the formation of a resonance-stabilized carbocation, which is then rapidly trapped by a nucleophile.

Caption: SN1 pathway showing carbocation stabilization.

Core Application: The 3,4-Dimethoxybenzyl (DMB) Protecting Group

The principal application of DMB-Br is in the introduction of the DMB protecting group for hydroxyl and carboxyl functionalities.[3][5] The DMB group is prized for its stability under basic and nucleophilic conditions while being readily cleavable under specific mild acidic or oxidative conditions, enabling sophisticated orthogonal protection strategies.[3]

Protocol: Protection of a Primary Alcohol as a DMB Ether

This protocol details a standard Williamson ether synthesis for the protection of a primary alcohol. The causality for using a strong, non-nucleophilic base like NaH is to quantitatively deprotonate the alcohol to its alkoxide, maximizing its nucleophilicity for efficient reaction with DMB-Br. Anhydrous conditions are critical to prevent quenching the base and hydrolysis of the electrophile.

Materials:

-

Primary Alcohol (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

3,4-Dimethoxybenzyl Bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate, Water, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

-

Preparation : To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol and anhydrous DMF.

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation : Dissolve the 3,4-dimethoxybenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching : Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing : Wash the combined organic layers sequentially with water and then brine to remove DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography to yield the pure DMB ether.

Caption: Mechanism of DMB deprotection using DDQ.

Protocol: DDQ-Mediated Deprotection of a DMB Ether

Materials:

-

DMB-protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq)

-

Dichloromethane (DCM) and Water (e.g., 18:1 v/v)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄

Step-by-Step Methodology:

-

Dissolution : Dissolve the DMB-protected compound in a DCM/H₂O solvent mixture.

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

DDQ Addition : Add DDQ in one portion. The solution will typically turn dark green or brown. [8]4. Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Quenching : Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize the acidic byproducts. [8]6. Extraction : Extract the mixture with DCM (3x).

-

Washing & Drying : Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification : Filter and concentrate the solution. Purify the crude product by column chromatography to afford the deprotected alcohol.

Acid-Catalyzed Cleavage

The DMB group is significantly more acid-labile than PMB or Bn groups. [3]It can be cleaved with dilute trifluoroacetic acid (TFA) in DCM, often in the presence of a scavenger like triisopropylsilane (TIS) to trap the released DMB cation.

Table 1: Comparative Lability of Benzyl-Type Protecting Groups

| Protecting Group | Reagent for Cleavage | Relative Rate of Acidic Cleavage | Selectivity |

| Benzyl (Bn) | H₂, Pd/C; Strong Acid (HBr) | 1 (Baseline) | Stable to mild acid/oxidation |

| p-Methoxybenzyl (PMB) | DDQ; TFA | ~100x > Bn | Cleaved in presence of Bn |

| 3,4-Dimethoxybenzyl (DMB) | DDQ; Dilute TFA | ~800x > Bn; ~8x > PMB | Cleaved in presence of PMB & Bn [3][4] |